molecular formula C7H5BrClNO3 B1446319 2-Bromo-4-chloro-3-methyl-6-nitro-phenol CAS No. 55229-54-4

2-Bromo-4-chloro-3-methyl-6-nitro-phenol

Cat. No.: B1446319
CAS No.: 55229-54-4
M. Wt: 266.47 g/mol
InChI Key: UFUXDBORJFMKPJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methyl-6-nitro-phenol: is an organic compound with the molecular formula C7H5BrClNO3 . It is characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to a phenol ring. This compound is a yellow solid at room temperature and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol typically involves the nitration of 2-Bromo-4-chloro-3-methyl-phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-3-methyl-6-nitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-chloro-3-methyl-6-nitro-phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenol group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-3-methyl-phenol
  • 2-Bromo-4-chloro-3-nitro-phenol
  • 2-Bromo-4-chloro-6-nitro-phenol

Comparison: 2-Bromo-4-chloro-3-methyl-6-nitro-phenol is unique due to the presence of both methyl and nitro groups on the phenol ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the nitro group enhances its reactivity in reduction reactions, while the methyl group influences its solubility and interaction with biological targets .

Properties

IUPAC Name

2-bromo-4-chloro-3-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUXDBORJFMKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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